molecular formula C7H9ClF3NO4 B2684101 Azetidin-3-yl2-chloroacetate,trifluoroaceticacid CAS No. 2287343-27-3

Azetidin-3-yl2-chloroacetate,trifluoroaceticacid

Cat. No.: B2684101
CAS No.: 2287343-27-3
M. Wt: 263.6
InChI Key: SAZDGWMWWSCAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes an azetidine ring, a chloroacetate group, and a trifluoroacetic acid moiety. This compound is often used in various chemical reactions and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid typically involves the reaction of azetidine with chloroacetic acid and trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azetidin-3-yl 2-chloroacetate, trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can act as a nucleophile, participating in ring-opening reactions. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoroacetic acid moiety can enhance the compound’s reactivity by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    2-Chloroacetic acid: A simpler compound used in organic synthesis.

    Trifluoroacetic acid: Commonly used as a reagent in organic chemistry.

Uniqueness

Azetidin-3-yl 2-chloroacetate, trifluoroacetic acid is unique due to its combination of an azetidine ring, a chloroacetate group, and a trifluoroacetic acid moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

azetidin-3-yl 2-chloroacetate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.C2HF3O2/c6-1-5(8)9-4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZDGWMWWSCAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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